1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a sulfonyl group attached to a chlorinated nitrophenyl moiety, with a propyl ester functional group.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 5-chloro-2-nitrobenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst to form the propyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The nitrophenyl moiety can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester include:
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester: This compound has a phenylmethyl ester group instead of a propyl ester group, which may affect its reactivity and biological activity.
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester: This compound has an ethyl ester group, which may result in different physicochemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
173908-16-2 |
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Molecular Formula |
C14H13ClN2O6S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
propyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13ClN2O6S/c1-2-8-23-14(18)12-4-3-7-16(12)24(21,22)13-9-10(15)5-6-11(13)17(19)20/h3-7,9H,2,8H2,1H3 |
InChI Key |
SZWOCPAHDUVODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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